

Crystal Structure of 6,7-Dibromoquinoline-5,8-dione: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6,7-Dibromoquinoline-5,8-dione

Cat. No.: B3062177

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-5,8-diones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, and antimalarial properties.^{[1][2]} The substitution pattern on the quinoline ring plays a crucial role in modulating their therapeutic potential.^[3] This technical guide focuses on **6,7-Dibromoquinoline-5,8-dione**, a key intermediate in the synthesis of more complex bioactive molecules. While a definitive crystal structure for **6,7-Dibromoquinoline-5,8-dione** is not publicly available in the searched literature, this document provides a comprehensive overview of its synthesis, chemical properties, and biological significance. To illustrate the core quinoline structure, a detailed crystallographic analysis of the closely related compound, 6,8-Dibromoquinoline, is presented.

Synthesis of Quinoline-5,8-diones

The synthesis of quinoline-5,8-diones can be achieved through several routes. One common method involves a three-step, one-pot reaction starting from a substituted aniline.^[4] For instance, the synthesis of 2-methyl-**6,7-dibromoquinoline-5,8-dione** involves the Skraup reaction of 2,5-dimethoxyaniline with crotonaldehyde to form the quinoline ring, followed by demethylation and subsequent bromination.^[4] Another general approach to obtaining **6,7-dibromoquinoline-5,8-dione** involves the bromination and subsequent oxidation of 8-hydroxyquinoline.^[3]

The bromine atoms at the C6 and C7 positions are particularly useful as they serve as reactive sites for further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the creation of a diverse library of derivatives.[\[5\]](#)

Physicochemical Properties

Key physicochemical properties of **6,7-Dibromoquinoline-5,8-dione** are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of new derivatives.

Property	Value	Source
Molecular Formula	C ₉ H ₃ Br ₂ NO ₂	[3] [6]
Molecular Weight	316.93 g/mol	[3]
CAS Number	18633-05-1	[3] [6]
Canonical SMILES	C1=CC2=C(C(=O)C(=C(C2=O)Br)Br)N=C1	[6]

Crystallographic Analysis of 6,8-Dibromoquinoline: A Representative Structure

While the specific crystal structure of **6,7-Dibromoquinoline-5,8-dione** is not available, the analysis of 6,8-Dibromoquinoline provides valuable insights into the geometry and packing of a dibrominated quinoline core.[\[7\]](#)

Crystal Data and Structure Refinement

The crystal structure of 6,8-Dibromoquinoline was determined by X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c.[\[7\]](#) The crystallographic data and refinement parameters are presented in the table below.

Parameter	6,8-Dibromoquinoline
Formula	C ₉ H ₅ Br ₂ N
Molecular Weight	286.94
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	7.3436 (12)
b (Å)	9.8961 (15)
c (Å)	13.0108 (18)
β (°)	109.589 (17)
Volume (Å ³)	890.8 (3)
Z	4
Radiation	Cu Kα
Temperature (K)	297
μ (mm ⁻¹)	11.04
Source:[7]	

Molecular Structure

The quinoline ring system in 6,8-Dibromoquinoline is nearly planar.[7] The crystal structure is stabilized by π–π stacking interactions between the pyridine and benzene rings of adjacent molecules, with a centroid-centroid distance of 3.634 (4) Å.[7] Additionally, short Br···Br contacts of 3.4443 (13) Å are observed.[7]

Selected Bond Lengths and Angles

The bond lengths and angles in 6,8-Dibromoquinoline are within the normal ranges for such compounds.[7] Selected geometric parameters are provided below.

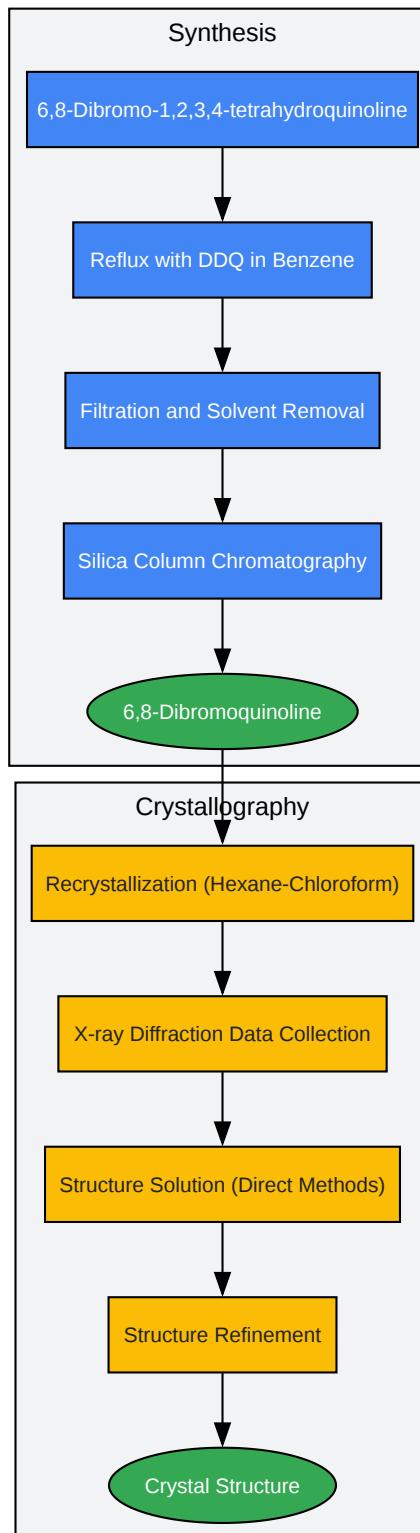
Bond	Length (Å)
Br1—C6	1.898 (6)
Br2—C8	1.897 (6)
N1—C9	1.314 (8)
N1—C2	1.366 (8)

Angle	(°)
C9—N1—C2	117.4 (6)
C7—C6—Br1	119.8 (5)
C7—C8—Br2	120.1 (5)

Source:[[7](#)]

Experimental Protocols

Synthesis of 6,8-Dibromoquinoline[7]


6,8-Dibromo-1,2,3,4-tetrahydroquinoline is synthesized according to literature methods. To a solution of 6,8-dibromo-1,2,3,4-tetrahydroquinoline (1 g, 3.44 mmol) in benzene (30 ml), a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2 g, 6.88 mmol) in freshly distilled and dried benzene (10 ml) is added under an argon atmosphere. The mixture is refluxed at 353 K for 36 hours. After cooling, the dark green solidified mixture is filtered, and the solvent is removed in vacuo. The residue is purified by a short silica column (1/9, EtOAc/hexane) to yield the product. Recrystallization from hexane-chloroform gives colorless plates.

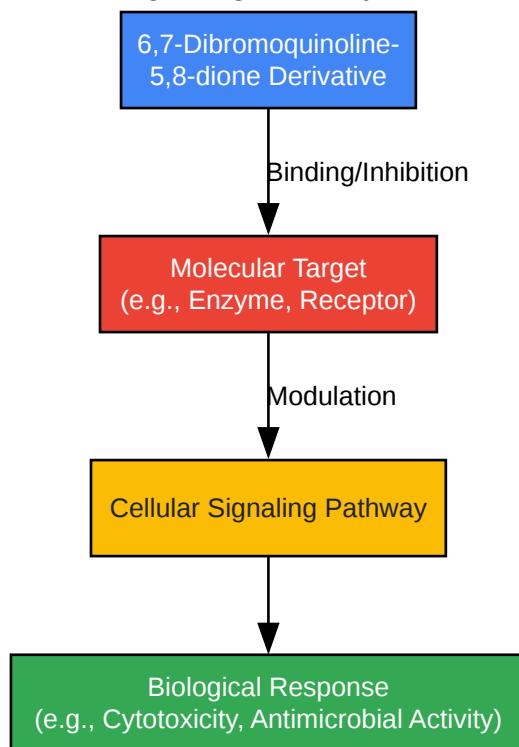
Crystal Structure Determination of 6,8-Dibromoquinoline[7]

Single crystals of 6,8-Dibromoquinoline are obtained by slow evaporation from a hexane-chloroform solution. X-ray diffraction data is collected on an Oxford Diffraction Xcalibur

diffractometer with a Ruby Gemini CCD detector using Cu K α radiation at 297 K. The structure is solved by direct methods and refined by full-matrix least-squares on F².

Experimental Workflow: Synthesis and Crystallography

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis and crystallographic analysis of 6,8-Dibromoquinoline.

Biological Significance and Future Directions

Quinoline-5,8-diones are recognized for their diverse biological activities.^[1] The presence and position of halogen substituents, such as bromine, on the quinoline-5,8-dione scaffold significantly influence their bioactivity profiles.^[3] These compounds have shown promise as antimicrobial and cytotoxic agents against various cancer cell lines.^[3] The 6,7-dibromo substitution pattern provides a unique electronic and steric environment, making **6,7-Dibromoquinoline-5,8-dione** and its derivatives interesting candidates for further investigation in drug discovery programs.

Future research should focus on the synthesis of a wider range of 6,7-disubstituted quinoline-5,8-dione derivatives and the systematic evaluation of their structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action of these compounds will be crucial for their development as potential therapeutic agents. Furthermore, obtaining a definitive crystal structure of **6,7-Dibromoquinoline-5,8-dione** would provide invaluable information for computational modeling and rational drug design efforts.

Potential Signaling Pathway Interactions

[Click to download full resolution via product page](#)

Caption: Generalized signaling pathway for quinoline-5,8-dione derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione | Bentham Science [eurekaselect.com]
- 3. Buy 6,7-Dibromoquinoline-5,8-dione | 18633-05-1 [smolecule.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 6-Amino-7-bromoquinoline-5,8-dione [benchchem.com]
- 6. 6,7-Dibromoquinoline-5,8-dione | lookchem [lookchem.com]
- 7. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Crystal Structure of 6,7-Dibromoquinoline-5,8-dione: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3062177#crystal-structure-of-6-7-dibromoquinoline-5-8-dione]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com